molecular formula C6H10O4 B1682812 Dianhydrogalactitol CAS No. 23261-20-3

Dianhydrogalactitol

Cat. No. B1682812
CAS RN: 23261-20-3
M. Wt: 146.14 g/mol
InChI Key: AAFJXZWCNVJTMK-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dianhydrogalactitol (also known as VAL-083) is a bifunctional hexitol derivative with potential antineoplastic activity . It has been used in trials studying the treatment of GBM, Glioma, Glioblastoma, Brain Cancer, and Glioblastoma Multiforme . It alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest .


Molecular Structure Analysis

The molecular formula of Dianhydrogalactitol is C6H10O4 . Its IUPAC name is (1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol . The molecular weight is 146.14 g/mol .


Chemical Reactions Analysis

Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle . This results in disruption of DNA function and cell cycle arrest .

Scientific Research Applications

Treatment of Temozolomide-Resistant Glioblastoma (GBM)

  • Scientific Field: Oncology, specifically Neuro-Oncology .
  • Application Summary: DAG is a bi-functional DNA-targeting agent currently in phase II clinical trial for the treatment of temozolomide-resistant GBM . It’s being investigated for its cytotoxic activity in GBM and prostate cancer (PCa) cells .
  • Methods of Application: The study involved investigating the cytotoxic activity of DAG alone or in combination with common chemotherapy agents in GBM and PCa cells . The impact of DNA repair pathways on DAG-induced cytotoxicity was also determined .
  • Results: DAG produced replication-dependent DNA lesions decorated with RPA32, RAD51, and γH2AX foci . DAG-induced cytotoxicity was unaffected by MLH1, MSH2, and DNA-PK expression, but was enhanced by knockdown of BRCA1 . DAG displayed selective synergy with topoisomerase I (camptothecin and irinotecan) and topoisomerase II (etoposide) poisons in GBM, PCa, and lung cancer cells .

Overcoming Multiple Temozolomide Resistance Mechanisms in GBM

  • Scientific Field: Oncology, specifically Neuro-Oncology .
  • Application Summary: DAG has been evaluated as a potential treatment to bypass TMZ-resistance mechanisms .
  • Methods of Application: The study involved performing shRNA screenings in GBM lines with different O6-methylguanine-DNA methyl-transferase (MGMT) status . The effect of DAG, a small alkylating molecule that induces interstrand DNA crosslinking, was then evaluated .
  • Results: Loss of mismatch repair (MMR) components and MGMT expression were found to be mutually exclusive mechanisms driving TMZ resistance in vitro . Treatment of established GBM cells and tumorsphere lines with DAG induced DNA damage and cell-cycle arrest in G2–M phase, independently of MGMT or MMR status .

Treatment of Intracerebral Rodent Tumors

  • Scientific Field: Oncology, specifically Neuro-Oncology .
  • Application Summary: DAG, a hexitol epoxide, was used to treat intracerebral rodent tumors .
  • Methods of Application: The study involved using DAG to treat intracerebral rodent tumors .
  • Results: DAG was most active against the murine ependymoblastoma . It was less active against murine glioma 26 and least active against rat 9L gliosarcoma .

Inhibition of Human Glioma Cell Growth

  • Scientific Field: Oncology, specifically Neuro-Oncology .
  • Application Summary: DAG is a hexitol epoxide with marked antitumor activity against multiple types of cancer cells .
  • Methods of Application: The study involved evaluating the antitumor activity of DAG against multiple types of cancer cells .
  • Results: The molecular mechanisms by which DAG functions as an antitumor agent were investigated .

Inhibition of Human Glioma Cell Growth

  • Scientific Field: Oncology, specifically Neuro-Oncology .
  • Application Summary: DAG is a hexitol epoxide with marked antitumor activity against multiple types of cancer cells . It inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase .
  • Methods of Application: The study involved evaluating the inhibitory effects of DAG on human glioma cell growth in vitro and in vivo .
  • Results: Treatment with DAG dose-dependently inhibited the proliferation and colony formation in human glioma cell lines . DAG also induced cell cycle arrest at G2/M phase in the glioma cell lines in a dose-dependent manner .

Inducing Replication-Dependent DNA Damage in Tumor Cells

  • Scientific Field: Oncology .
  • Application Summary: DAG induces replication-dependent DNA damage in tumor cells .
  • Methods of Application: The study involved evaluating the effects of DAG on inducing replication-dependent DNA damage in tumor cells .
  • Results: DAG was found to induce replication-dependent DNA damage in tumor cells . The DNA damage was preferentially resolved by homologous recombination .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFJXZWCNVJTMK-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C2CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878831
Record name 1,2:5,6-DIANHYDROGALACTITOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00101 [mmHg]
Record name Dianhydrogalactitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2022
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dianhydrogalactitol

CAS RN

23261-20-3
Record name Dianhydrogalactitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23261-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianhydrogalactitol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dianhydrogalactitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2:5,6-DIANHYDROGALACTITOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIANHYDROGALACTITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dianhydrogalactitol
Reactant of Route 2
Dianhydrogalactitol
Reactant of Route 3
Dianhydrogalactitol
Reactant of Route 4
Dianhydrogalactitol
Reactant of Route 5
Reactant of Route 5
Dianhydrogalactitol
Reactant of Route 6
Dianhydrogalactitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.